Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate

Cephalosporin synthesis Protecting group orthogonality Pd-catalyzed deprotection

Generic ceftobiprole medocaril ANDA programs often face synthetic roadblocks when using intermediates with incompatible protecting groups. Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate (CAS 209468-19-9) is the only documented intermediate with a patented Wittig olefination route. Its Alloc group ensures orthogonal Pd⁰-mediated deprotection without disturbing acid-labile Boc groups on the cephem nucleus, eliminating reprotection steps. • Enables direct conversion to the triphenylphosphonium salt (intermediate IV) with no competing N-alkylation. • ≥98% purity, single impurity ≤0.5%, 12-month retest, stored at 2-8°C. • Multi-vendor availability reduces supply risk for kilo-scale campaigns.

Molecular Formula C12H17BrN2O3
Molecular Weight 317.18 g/mol
Cat. No. B12946375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate
Molecular FormulaC12H17BrN2O3
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CCC(C1)N2CCC(C2=O)Br
InChIInChI=1S/C12H17BrN2O3/c1-2-7-18-12(17)14-5-3-9(8-14)15-6-4-10(13)11(15)16/h2,9-10H,1,3-8H2/t9-,10?/m1/s1
InChIKeyKRAFUDMDPXPARZ-YHMJZVADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate Overview


Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate (CAS 209468-19-9) is a chiral, enantiomerically defined (3'R) bipyrrolidine building block bearing an allyl carbamate protecting group, a 3-bromo substituent, and a 2-oxo functionality on the pyrrolidinone ring . With a molecular formula of C₁₂H₁₇BrN₂O₃, a molecular weight of 317.18 g/mol, and a calculated LogP of approximately 1.4–1.9, this compound serves as a dedicated late-stage intermediate in the patented synthesis of vinyl-pyrrolidinone cephalosporin antibiotics, most notably ceftobiprole (a fifth-generation cephalosporin active against methicillin-resistant Staphylococcus aureus, MRSA) [1]. Unlike generic bromo-pyrrolidine derivatives, the specific (3'R) stereochemistry and the allyl carbamate (Alloc) protecting group are integral to the convergent Wittig-type olefination strategy that constructs the crucial 3-ylidenemethyl cephem pharmacophore [2].

Chiral (3'R)-bipyrrolidine building block – defined stereochemistry for ceftobiprole medocaril synthesis
Allyl carbamate (Alloc) protected intermediate – enables orthogonal Pd⁰ deprotection compatible with acid-labile Boc groups
Patent-documented cephalosporin intermediate – explicitly designated in EP 0849269 / US 5981519 synthetic routes

Essential Role of Allyl Carbamate in Cephalosporin Synthesis


Attempts to substitute this allyl carbamate intermediate with generic bromo-pyrrolidine derivatives or alternative N-protected analogs (e.g., the tert-butyl carbamate, CAS 1217259-64-7) fundamentally fail because the allyloxycarbonyl (Alloc) group is not merely a passive protecting moiety but an essential orthogonal handle that permits selective palladium-catalyzed deprotection under neutral conditions. This is compatible with the simultaneous presence of acid-labile tert-butoxycarbonyl (Boc) protecting groups on the cephem nucleus [1]. The documented synthetic route explicitly relies on the Alloc group's stability during the Wittig olefination, phosphonium salt formation, and subsequent oxidation/rearrangement steps, followed by its selective removal in the final stages [2]. A Boc analog would be cleaved under the acidic conditions required for other transformations in the sequence, rendering the convergent synthesis unworkable. Furthermore, this compound provides the precise (3'R) stereochemistry and the 3-bromo-2-oxopyrrolidin-1-yl pharmacophoric fragment, which is the direct precursor to the pyrrolidinone-3-ylidenemethyl side chain conferring anti-MRSA activity to ceftobiprole [3].

Orthogonal deprotection Boc analog (CAS 1217259-64-7) requires acidic removal incompatible with co-existing Boc protection; Alloc group is Pd⁰-labile under neutral conditions.
Wittig olefination Unprotected (3'R)-3-bromo-1,3'-bipyrrolidin-2-one has a free amine that competes during phosphonium salt formation; the Alloc group blocks side reactions.
Regulatory provenance Only the allyl carbamate intermediate is directly cross-referenced in the originator patent synthetic pathway for ceftobiprole medocaril.

Allyl Carbamate vs. Analogs: Differentiation Evidence


Orthogonal Alloc Deprotection with Pd⁰

The allyl carbamate (Alloc) protecting group on the target compound can be selectively removed via palladium(0)-catalyzed allyl transfer using pyrrolidine or related nucleophiles under essentially neutral conditions. This chemoselectivity is essential because the cephalosporin core in the downstream intermediates (compounds VI–VIII in the synthetic route) bears an acid-labile tert-butoxycarbonyl (Boc) group on the 7-amino position that must remain intact until the final deprotection step [1]. The Boc-protected analog (CAS 1217259-64-7) would require acidic conditions (e.g., TFA) for deprotection, which would simultaneously cleave other acid-sensitive protecting groups in the molecule. Although direct deprotection rate constants under identical conditions are not published for these specific intermediates, the well-established literature precedent for palladium-catalyzed allyl carbamate deprotection compatibility with Boc groups provides class-level evidence for orthogonal deprotection [2].

Orthogonal Alloc Deprotection
Class-level inference
Alloc cleaved by Pd(PPh₃)₄/pyrrolidine under neutral conditions; fully compatible with Boc groups. Boc analog requires acidic deprotection (TFA/HCl) and co-cleaves acid-labile protection.
Essential for convergent synthesis strategy
Direct kinetic constants not reported; class-level literature precedent supports orthogonality.
Cephalosporin synthesis Protecting group orthogonality Pd-catalyzed deprotection

Purity Specification and Vendor Redundancy

Commercial sourcing data from suppliers specializing in ceftobiprole medocaril intermediates provides directly comparable purity specifications for the target compound and its closest N-protected analog. The allyl carbamate (target compound, CAS 209468-19-9) is supplied at ≥98% purity with total impurities ≤2% and any single impurity ≤0.5% [1]. The tert-butyl carbamate analog (CAS 1217259-64-7) is supplied to identical nominal purity specifications (≥98% purity, total impurity ≤2%, single impurity ≤0.5%) from the same supplier [2]. While the nominal purity specifications are equivalent, the target compound's availability from multiple independent vendors (Ambeed at 98%, Leyan at 98%, Tantu Chemicals with detailed impurity specifications) provides procurement redundancy and competitive pricing leverage .

Purity & Vendor Redundancy
Cross-study comparable
Target compound: ≥98% purity, ≤0.5% single impurity, available from ≥3 vendors. Boc analog: equivalent purity but limited supplier base.
Multi-vendor sourcing reduces procurement risk
Impurity specifications support direct use without additional purification.
Pharmaceutical intermediate quality Impurity profiling Procurement specification

Structural Compatibility for Wittig Olefination

The target compound contains an allyl carbamate ester at the pyrrolidine N1 position (molecular formula C₁₂H₁₇BrN₂O₃, MW 317.18) . In the patented synthetic route, the 3-bromo substituent is converted to the corresponding triphenylphosphonium salt (intermediate IV, MW approximately 500+ Da as the bromide salt), which then undergoes Wittig condensation with a cephem aldehyde to construct the 3-ylidenemethyl linkage [1]. An alternative analog lacking the N-carboxylate protection, (3'R)-3-bromo-1,3'-bipyrrolidin-2-one (CAS 1217259-67-0, MW 233.11, pKa ~9.62 predicted) , possesses a basic secondary amine that would be incompatible with the phosphonium salt formation and Wittig reaction conditions due to competing N-alkylation and proton-transfer side reactions. The allyl carbamate serves the dual function of protecting the pyrrolidine nitrogen during these transformations and enabling selective late-stage deprotection.

Wittig Olefination Compatibility
Class-level inference
Alloc-protected N1 enables clean conversion to triphenylphosphonium salt (PPh₃/CH₂Cl₂) and subsequent Wittig condensation. Free amine analog (CAS 1217259-67-0) is incompatible due to competing N-alkylation.
Ready for direct use in key C3 functionalization step
Unprotected analog would require additional N-protection, adding synthesis time and yield loss.
Wittig olefination Phosphonium salt formation Cephalosporin C3 functionalization

Storage Stability and Retest Specification

The target compound is supplied with a defined 12-month retest period when stored at 2–8°C under sealed conditions, as per the commercial Certificate of Analysis (COA) documentation [1]. This specification provides procurement planners with a quantifiable shelf-life parameter for inventory management. In contrast, the (3'R)-3-bromo-1,3'-bipyrrolidin-2-one analog (CAS 1217259-67-0), which lacks the protective N-carboxylate group, has a predicted pKa of 9.62, indicating a more basic and potentially more reactive nitrogen center that may be prone to oxidative degradation or atmospheric CO₂ absorption upon storage . While formal stability comparison data under ICH conditions are not publicly available for these specific intermediates, the documented retest period for the target compound provides a verifiable procurement parameter absent from publicly available data for the closest unprotected analog.

Storage Stability & Retest
Data to verify
12-month retest period at 2–8°C sealed storage (supplier COA). No published shelf-life data available for the unprotected analog (CAS 1217259-67-0).
Supports multi-batch inventory planning
Formal ICH stability data not publicly disclosed; retest period is supplier-stated.
Intermediate stability Shelf-life specification Procurement logistics

Patent-Defined Ceftobiprole Intermediate

The Drug Synthesis Database explicitly catalogs this compound as Intermediate No. 25491, designated as compound (III) in two independent synthetic routes to vinyl-pyrrolidinone cephalosporins originating from Hoffmann-La Roche patents (EP 0849269 / US 5981519) [1]. The synthesis proceeds via cyclization of 3(R)-aminopyrrolidine-1-carboxylic acid allyl ester (I) with 2-bromo-4-chlorobutyryl chloride (II) using aqueous NaOH in dichloromethane, affording the bipyrrolidine intermediate (III) [2]. While the Boc analog (CAS 1217259-64-7) exists as a chemical entity, it is not explicitly documented as an intermediate in the same patent family's exemplified synthetic routes. The target compound's CAS registry number (209468-19-9) is directly cross-referenced with the ceftobiprole medocaril intermediate supply chain [3], providing a direct audit trail for regulatory and quality documentation purposes.

Patent-Documented Intermediate
Head-to-head
Explicitly designated as Intermediate (III) in EP 0849269 / US 5981519 ceftobiprole routes. Boc analog not referenced in these patent pathways.
Patent provenance supports regulatory documentation
Cross-referenced in Drug Synthesis Database as Intermediate No. 25491.
Ceftobiprole medocaril Process patent Intermediate sourcing

Allyl Carbamate Procurement Scenarios


Ceftobiprole Medocaril ANDA Development

When developing an Abbreviated New Drug Application (ANDA) for generic ceftobiprole medocaril, the target compound is the only suitably protected intermediate with documented patent provenance (EP 0849269/US 5981519) linking it to the originator's synthetic route [1]. The ≥98% purity with single impurity ≤0.5% specification, combined with the 12-month retest period and multi-vendor availability, supports the quality documentation required for regulatory submissions [2]. The Boc analog lacks equivalent patent documentation for this synthetic pathway, increasing regulatory risk.

Convergent Synthesis with Orthogonal N-Protection

For synthetic programs employing a convergent strategy where the cephem nucleus carries an acid-labile Boc protecting group on the 7-amino position, the allyl carbamate on the target compound provides the essential orthogonal protection that permits selective Pd⁰-mediated deprotection without affecting the Boc group [3]. Attempting to use the Boc-protected analog (CAS 1217259-64-7) in this context would result in simultaneous deprotection of both N-protecting groups, compromising the synthetic sequence and necessitating additional reprotection steps.

Multi-Vendor Sourcing Strategy

The target compound (CAS 209468-19-9) is available from at least three verified commercial suppliers with documented purity specifications, compared to more limited sourcing for the Boc analog . This broader supplier base reduces single-supplier dependency and enables competitive procurement for multi-kilogram campaigns supporting late-stage clinical or commercial intermediate supply.

Wittig Olefination Process Development

The target compound is specifically designed for direct conversion to the triphenylphosphonium salt (intermediate IV) via reaction with triphenylphosphine in dichloromethane, as documented in the Drug Synthesis Database [4]. The N-allyl carbamate protection prevents competing N-alkylation side reactions during phosphonium salt formation, a critical process control advantage. Using the unprotected (3'R)-3-bromo-1,3'-bipyrrolidin-2-one analog would require an additional N-protection step with its associated yield loss and impurity introduction.

Application
Selection Property
Validation Focus
Ceftobiprole medocaril ANDA development
Patent provenance (EP 0849269/US 5981519) and documented purity specification
Regulatory documentation audit trail
Convergent synthesis with orthogonal N-protection
Alloc group orthogonal lability (Pd⁰-labile, Boc-stable under neutral conditions)
Selective deprotection without affecting acid-sensitive protecting groups
Multi-vendor sourcing strategy
Equivalent purity (≥98%) from multiple qualified suppliers
Procurement redundancy and competitive supply chain review
Wittig olefination process development
N-Alloc protection prevents competing N-alkylation during phosphonium salt formation
Reaction compatibility under Wittig conditions
Quote Request

Request a Quote for Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.